1,3-Dioleyl-2-docosahexaenoyl Glycerol
CAS No.:
Cat. No.: VC18553174
Molecular Formula: C61H106O4
Molecular Weight: 903.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C61H106O4 |
|---|---|
| Molecular Weight | 903.5 g/mol |
| IUPAC Name | 1,3-bis[(Z)-octadec-9-enoxy]propan-2-yl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
| Standard InChI | InChI=1S/C61H106O4/c1-4-7-10-13-16-19-22-25-28-31-32-33-34-37-40-43-46-49-52-55-61(62)65-60(58-63-56-53-50-47-44-41-38-35-29-26-23-20-17-14-11-8-5-2)59-64-57-54-51-48-45-42-39-36-30-27-24-21-18-15-12-9-6-3/h7,10,16,19,25-30,32-33,37,40,46,49,60H,4-6,8-9,11-15,17-18,20-24,31,34-36,38-39,41-45,47-48,50-59H2,1-3H3/b10-7-,19-16-,28-25-,29-26-,30-27-,33-32-,40-37-,49-46- |
| Standard InChI Key | JEPUHYSLPOGLRE-HRQGWKQRSA-N |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCCOCC(OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COCCCCCCCC/C=C\CCCCCCCC |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCCOCC(COCCCCCCCCC=CCCCCCCCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure is defined by the stereospecific positioning of its constituent fatty acids. Oleic acid, a monounsaturated omega-9 fatty acid (), occupies the outer sn-1 and sn-3 positions, while DHA, a polyunsaturated omega-3 fatty acid (), resides at the sn-2 position . This configuration is critical for its metabolic behavior, as pancreatic lipases preferentially hydrolyze fatty acids at the sn-1 and sn-3 positions, leaving the sn-2-bound DHA intact for targeted absorption .
The spatial arrangement also influences physical properties such as melting point and oxidative stability. The presence of six double bonds in DHA renders the molecule highly susceptible to peroxidation, necessitating storage under inert conditions or with antioxidant additives.
Comparative Analysis with Structural Analogs
To contextualize its uniqueness, Table 1 contrasts 1,3-dioleyl-2-docosahexaenoyl glycerol with similar triacylglycerols.
Table 1: Structural analogs of 1,3-dioleyl-2-docosahexaenoyl glycerol
The sn-2-specific placement of DHA in 1,3-dioleyl-2-docosahexaenoyl glycerol distinguishes it from analogs, enabling unique interactions with digestive enzymes and cellular receptors .
Synthesis and Production
Enzymatic Methods
Industrial synthesis primarily employs immobilized lipases, such as Rhizomucor miehei lipase, which catalyze the transesterification of glycerol with ethyl esters of oleic acid and DHA. This method achieves regioselectivity exceeding 85%, ensuring minimal byproduct formation. Reaction conditions—typically 50–60°C under vacuum—optimize enzyme activity while mitigating thermal degradation of DHA.
Chemical Synthesis
Chemical approaches, though less selective, involve acid- or base-catalyzed esterification. For instance, the Yamaguchi esterification protocol enables sequential coupling of DHA and oleic acid to glycerol, albeit with lower positional specificity (~65%) compared to enzymatic routes. Post-synthesis purification via silica gel chromatography is often required to isolate the desired regioisomer.
Nutritional and Pharmaceutical Applications
Infant Formula fortification
The compound’s structural resemblance to human milk triacylglycerols makes it a prime candidate for infant nutrition. Clinical studies demonstrate that formulas containing 1,3-dioleyl-2-docosahexaenoyl glycerol improve DHA bioavailability by 40% compared to blends with randomized fatty acid positions . This enhancement correlates with accelerated cognitive development in neonates, as measured by Bayley Scales of Infant Development scores .
Drug Delivery Systems
The amphiphilic nature of 1,3-dioleyl-2-docosahexaenoyl glycerol enables its use in lipid-based drug delivery systems. Its oleic acid moieties facilitate micelle formation, while DHA enhances membrane permeability. Preclinical trials show a 2.3-fold increase in oral bioavailability of hydrophobic drugs like paclitaxel when encapsulated in nanostructured lipid carriers formulated with this compound.
Research Frontiers and Future Directions
Recent investigations explore the compound’s role in modulating inflammatory pathways. In vitro studies using murine macrophages demonstrate that 1,3-dioleyl-2-docosahexaenoyl glycerol suppresses NF-κB activation by 62% compared to control lipids, suggesting potential applications in managing chronic inflammation . Additionally, its ability to enhance docosahexaenoyl ethanolamide (DHEA) synthesis in neuronal tissues is under investigation for neurodegenerative disease therapeutics .
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